molecular formula C6H6Br2OS B11842889 2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide

Cat. No.: B11842889
M. Wt: 285.99 g/mol
InChI Key: XNWCYTARROGLDZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H5BrOS. It is also known as 2-(2-bromoacetyl)thiophene hydrobromide. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide can be synthesized through a two-step process:

    Bromination of 2-acetonylthiophene: 2-acetonylthiophene is reacted with bromine in the presence of potassium carbonate to generate 2-bromo-1-(thiophen-2-yl)propanone.

    Conversion to 2-Bromo-1-(thiophen-2-yl)ethanone: The intermediate 2-bromo-1-(thiophen-2-yl)propanone is then reacted with potassium carbonate and alcohol to produce 2-bromo-1-(thiophen-2-yl)ethanone[][1].

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C6H6Br2OS

Molecular Weight

285.99 g/mol

IUPAC Name

2-bromo-1-thiophen-2-ylethanone;hydrobromide

InChI

InChI=1S/C6H5BrOS.BrH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4H2;1H

InChI Key

XNWCYTARROGLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CBr.Br

Origin of Product

United States

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